molecular formula C8H6N2O3 B052738 4-Nitroisoindolin-1-one CAS No. 366452-97-3

4-Nitroisoindolin-1-one

Cat. No. B052738
Key on ui cas rn: 366452-97-3
M. Wt: 178.14 g/mol
InChI Key: RTDDSWLIZLMORY-UHFFFAOYSA-N
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Patent
US06903079B2

Procedure details

To a solution of 4-nitro-2,3-dihydro-1H-isoindol-1-one (compound 3, 3.2 gm, 0.018 mmol.) in DMF (10 ml), was added ammonium formate (5.750 gm), and Pd—C (100 mg), and the reaction mixture was stirred at 100° C. for 30 min. The mixture was then filtered through a pad of celite, and the celite was washed with DMF (10 ml) and water (10 ml). The filtrate was concentrated under vacuum to give compound 4 (2.2 gm, 83%).
Quantity
3.2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5.75 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
100 mg
Type
catalyst
Reaction Step One
Yield
83%

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:12]=[CH:11][CH:10]=[C:9]2[C:5]=1[CH2:6][NH:7][C:8]2=[O:13])([O-])=O.C([O-])=O.[NH4+]>CN(C=O)C.[Pd]>[NH2:1][C:4]1[CH:12]=[CH:11][CH:10]=[C:9]2[C:5]=1[CH2:6][NH:7][C:8]2=[O:13] |f:1.2|

Inputs

Step One
Name
Quantity
3.2 g
Type
reactant
Smiles
[N+](=O)([O-])C1=C2CNC(C2=CC=C1)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C1=C2CNC(C2=CC=C1)=O
Name
Quantity
5.75 g
Type
reactant
Smiles
C(=O)[O-].[NH4+]
Name
Quantity
10 mL
Type
solvent
Smiles
CN(C)C=O
Name
Quantity
100 mg
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred at 100° C. for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture was then filtered through a pad of celite
WASH
Type
WASH
Details
the celite was washed with DMF (10 ml) and water (10 ml)
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated under vacuum

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
NC1=C2CNC(C2=CC=C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 2.2 g
YIELD: PERCENTYIELD 83%
YIELD: CALCULATEDPERCENTYIELD 82492.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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